N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide
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Description
N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.443. The purity is usually 95%.
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Biological Activity
N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide is a compound characterized by its complex molecular structure and potential biological activities. With the CAS number 872988-24-4, this compound has garnered attention for its possible applications in medicinal chemistry and drug development.
Property | Value |
---|---|
Molecular Formula | C22H26N6O2S |
Molecular Weight | 438.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to engage various biological pathways, potentially modulating their activity. Research suggests that derivatives of triazolopyridazines can exhibit significant biological effects including anticancer, anti-inflammatory, and antimicrobial properties .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazolopyridazine derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar in structure demonstrated IC50 values ranging from 27.3 μM to 43.4 μM against this cell line.
- HCT-116 (Colon Cancer) : Certain derivatives were found to have IC50 values around 6.2 μM, indicating potent cytotoxic effects .
Anti-inflammatory and Antimicrobial Properties
The compound's potential as an anti-inflammatory agent has been suggested through its ability to inhibit specific metabolic enzymes involved in inflammatory pathways. Additionally, triazole derivatives exhibit broad-spectrum antimicrobial activity against pathogenic bacteria, making them candidates for further development in antibiotic therapies .
Case Studies and Research Findings
- Triazolethione Derivatives : A study on mercapto-substituted 1,2,4-triazoles revealed their roles in chemoprevention and treatment of cancer. The derivatives exhibited significant anticancer activity and were evaluated against several human malignant cell lines .
- Receptor Modulation : Research indicates that compounds with similar structures can act as modulators of steroid hormone receptors, suggesting a therapeutic role in conditions mediated by these receptors .
- High-throughput Screening : Novel inhibitors targeting ion channels relevant to male contraception were identified through high-throughput screening of triazolo derivatives, indicating the versatility of this chemical class in drug discovery .
Properties
IUPAC Name |
N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c21-16-8-4-3-7-15(16)20(28)22-12-11-18-24-23-17-9-10-19(25-27(17)18)26-13-5-1-2-6-14-26/h3-4,7-10H,1-2,5-6,11-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPSGRLYWKVMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.